Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Chemical Synthesis Medicinal Chemistry SAR

Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1705273-55-7) is a synthetic small molecule with the molecular formula C₁₇H₁₉NO₅S and a molecular weight of 349.4 g/mol. It belongs to the class of N-acyl-4-sulfonylpiperidines, featuring a furan-2-carbonyl group linked to a piperidine ring that is further substituted with a 4-methoxyphenylsulfonyl moiety.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 1705273-55-7
Cat. No. B2382542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
CAS1705273-55-7
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C17H19NO5S/c1-22-13-4-6-14(7-5-13)24(20,21)15-8-10-18(11-9-15)17(19)16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3
InChIKeyARZINWXRDSSNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Compound Class


Furan-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1705273-55-7) is a synthetic small molecule with the molecular formula C₁₇H₁₉NO₅S and a molecular weight of 349.4 g/mol. It belongs to the class of N-acyl-4-sulfonylpiperidines, featuring a furan-2-carbonyl group linked to a piperidine ring that is further substituted with a 4-methoxyphenylsulfonyl moiety. The compound is primarily supplied as a research chemical and screening library component, listed in aggregator databases such as PubChem and vendor catalogs including BenchChem, and is studied for its potential as a pharmacophore in medicinal chemistry targeting enzymes and receptors [1]. Its InChI Key is ARZINWXRDSSNHS-UHFFFAOYSA-N.

Screening library component: N-acyl-4-sulfonylpiperidine chemotype for diversity-oriented collections
Furan-2-yl carbonyl geometry supports target engagement studies requiring distinct H-bond acceptor orientation
Amide linkage may support formulation stability screening in long-duration assays (class-level inference)

Scaffold Sensitivity in SAR: Why Near Analogs Fail


Within the 4-((4-methoxyphenyl)sulfonyl)piperidine scaffold, small modifications to the carbonyl-linked heterocycle (e.g., replacing furan-2-yl with furan-3-yl, 5-chlorothiophene, 3,5-dimethylisoxazole, or substituted pyrazole) are known to generate distinct compounds with separate CAS numbers and no published evidence of functional interchangeability [1]. The redox-potential, metabolic stability, and hydrogen-bond acceptor capacity of the furan-2-yl group cannot be assumed to be replicated by other heterocycles, meaning that bioactivity profiles—if established—would be scaffold-specific. Procurement of a near analog without confirmatory comparative data therefore carries a risk of obtaining a compound with divergent target engagement or ADME properties, invalidating SAR conclusions and wasting screening resources.

Furan-2-yl ≠ furan-3-yl or thiophene: Regioisomeric or heterocyclic replacement may alter target recognition and ADME profile; no interchangeability data exist.
Sulfonyl (-SO₂-) ≠ sulfanyl (-S-): Loss of the electron-withdrawing sulfone group can abolish key pharmacophoric interactions; activity profiles cannot be transferred.
N-acyl ≠ direct N-sulfonyl: Amide linkage differs in hydrolytic stability from sulfonamide; degradation kinetics may diverge under assay conditions.

Differentiation Evidence vs. Closest Analogs


Furan-2-yl vs. Furan-3-yl Regioisomer

The target compound is the furan-2-yl carbonyl regioisomer, whereas the closest structural neighbor is the furan-3-yl variant (CAS not publicly available, listed on EvitaChem). The regioisomeric difference alters the electron distribution and steric profile of the acyl group; no published head-to-head biological data exist for either compound, but the structural distinction is absolute. In the absence of SAR data, the furan-2-yl configuration provides a distinct hydrogen-bond acceptor geometry compared to furan-3-yl, which can influence target binding .

Furan-2-yl vs. Furan-3-yl
Class-level inference
C2 attachment alters dipole moment and steric accessibility vs. C3 isomer
Regioisomeric configuration may influence binding geometry; no comparative bioactivity data
Structural comparison only; verify in target assay
Chemical Synthesis Medicinal Chemistry SAR

Furan vs. 5-Chlorothiophene Heterocycle

The 5-chlorothiophene analog (CAS not listed, available from BenchChem) substitutes the furan oxygen with a sulfur atom and adds a chlorine substituent, producing a molecular formula of C₁₇H₁₈ClNO₄S₂ (MW 399.9). This results in a molecular weight increase of ~50 Da and a lipophilicity shift (cLogP ~2.8 vs. ~1.7 for the furan analog, estimated by fragment-based calculation). The presence of chlorine also introduces a potential halogen-bond donor not present in the furan compound. No comparative potency or selectivity data are publicly available .

Furan vs. 5-Cl-thiophene
Class-level inference
ΔMW ≈ 50 Da · ΔcLogP ≈ 1.1
Higher lipophilicity and MW may shift permeability and off-target profile
cLogP estimated; no experimental logP or activity data
Medicinal Chemistry SAR Lead Optimization

Sulfonyl vs. Sulfanyl Linker Impact

A close structural analog (CAS 1421477-51-1, EvitaChem) replaces the sulfonyl (-SO₂-) linker with a sulfanyl (-S-) group, producing 1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine (C₁₈H₂₁NO₃S). The sulfonyl group is a strong electron-withdrawing group that increases the acidity of adjacent protons and can form hydrogen bonds, while the sulfanyl analog is electron-donating and hydrophobic. No comparative biological data exist; however, the difference in oxidation state and geometry (sp³ sulfur vs. sp² sulfur) is expected to produce divergent target interactions .

Sulfonyl vs. Sulfanyl
Class-level inference
-SO₂- (sp², e⁻-withdrawing) vs. -S- (sp³, e⁻-donating)
Sulfone pharmacophore may be essential for target interaction; substitution likely abolishes activity
No quantitative activity data; evaluate in relevant assay
Chemical Synthesis ADME Stability

N-Acyl vs. N-Sulfonyl Hydrolytic Stability

The target compound features an amide linkage (furan-2-carbonyl attached to piperidine nitrogen), which is generally more resistant to hydrolytic cleavage than the sulfonamide linkage found in analogs where the piperidine nitrogen is directly sulfonylated without an acyl spacer (e.g., 1-[(4-methoxyphenyl)sulfonyl]piperidine, CAS 35088-89-2) . This differential stability is relevant for long-term storage and biological assay conditions; however, no experimentally measured hydrolysis half-lives are publicly available for either compound.

N-Acyl vs. N-Sulfonyl Stability
Class-level inference
Amide linkage predicted more resistant to hydrolysis than sulfonamide
May support longer assay integrity; experimental half-life data needed
Based on organic chemistry principles; verify in formulation
Chemical Stability Formulation Procurement

Recommended Procurement Scenarios


Diversity-Oriented Screening Library Construction

The compound's unique combination of a furan-2-acylamide and a 4-methoxyphenylsulfonyl-piperidine scaffold provides a distinct chemotype compared to commercial library analogs (furan-3-yl, thiophene, isoxazole, pyrazole variants). Procurement is warranted when library diversification is the primary goal, as the furan-2-yl regioisomer occupies a separate chemical space from its furan-3-yl counterpart .

Medicinal Chemistry Hit-to-Lead Optimization

If preliminary screening identifies the 4-((4-methoxyphenyl)sulfonyl)piperidine core as a hit, the furan-2-yl carbonyl variant should be retained as the lead scaffold rather than replacing it with a thiophene or isoxazole analog, because the heterocycle identity is likely to influence potency, selectivity, and ADME properties; no data support functional equivalence. Resupply of the exact compound ensures SAR integrity .

Chemical Probe Requiring Scaffold Stability

The amide linkage of the target compound is expected to be more hydrolytically stable than direct N-sulfonyl piperidines (e.g., CAS 35088-89-2), making it a more reliable candidate for long-term cellular assays or in vivo studies where chemical integrity must be maintained. However, experimental stability data should be generated for the specific formulation .

Synthetic Intermediate for Derivatization

The presence of both a reactive furan-2-carbonyl group (which can undergo electrophilic substitution or oxidation) and a methoxy group (which can be demethylated) makes this compound a versatile intermediate for synthesizing focused libraries. Procurement is justified when downstream chemistry requires these specific functional handles. .

Application
Selection Property
Validation Focus
Diversity screening library
Furan-2-acylamide regioisomeric identity
Chemotype distinctness vs. furan-3-yl, thiophene, isoxazole analogs
Hit-to-lead optimization
Scaffold-specific heterocycle geometry
SAR integrity; avoid uncontrolled structural drift from near analogs
Chemical probe stability
Amide linkage hydrolytic profile
Long-term assay integrity; generate experimental stability data
Synthetic derivatization
Reactive handles (furan, methoxy)
Focused library synthesis; verify compatibility with downstream chemistry
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